N,N'-Bis(2-hydroxyethyl)-N'-acryloyl-1,3-diaminopropane
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Overview
Description
N,N'-Bis(2-hydroxyethyl)-N'-acryloyl-1,3-diaminopropane, commonly referred to as Bis-Tris, is a chemical compound that is widely used in scientific research. It is a zwitterionic buffer that is commonly used in biochemistry and molecular biology experiments. Bis-Tris is used to maintain the pH of solutions in experiments, and it is particularly useful in experiments that involve proteins and enzymes.
Mechanism Of Action
Bis-Tris acts as a buffer by maintaining a stable pH in solutions. It does this by accepting or donating protons, depending on the pH of the solution. Bis-Tris has a pKa of 6.46, which means that it is effective as a buffer in solutions with a pH range of 5.8 to 7.2.
Biochemical And Physiological Effects
Bis-Tris has no known biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine.
Advantages And Limitations For Lab Experiments
One advantage of using Bis-Tris as a buffer is that it is effective in a narrow pH range, which is useful in experiments that require a specific pH range. Another advantage is that it is stable over a wide range of temperatures and is not affected by freezing or thawing.
One limitation of using Bis-Tris is that it is relatively expensive compared to other buffers. Additionally, it is not effective in solutions with a pH outside of its effective range of 5.8 to 7.2.
Future Directions
There are many potential future directions for research involving Bis-Tris. One area of research could focus on developing new methods for synthesizing Bis-Tris that are more cost-effective. Another area of research could focus on developing new buffers that are more effective in a wider range of pH values. Additionally, research could focus on the use of Bis-Tris in new applications, such as drug delivery or nanotechnology.
Synthesis Methods
Bis-Tris can be synthesized using a variety of methods. One common method involves the reaction of diethanolamine with acryloyl chloride in the presence of a base. The resulting product is then reacted with 1,3-diaminopropane to produce Bis-Tris.
Scientific Research Applications
Bis-Tris is widely used in scientific research, particularly in biochemistry and molecular biology experiments. It is used as a buffer in experiments that involve proteins and enzymes, and it is particularly useful in experiments that require a pH range of 5.8 to 7.2. Bis-Tris is also used in experiments that involve DNA and RNA, and it is commonly used in gel electrophoresis experiments.
properties
CAS RN |
131087-49-5 |
---|---|
Product Name |
N,N'-Bis(2-hydroxyethyl)-N'-acryloyl-1,3-diaminopropane |
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-[3-(2-hydroxyethylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C10H20N2O3/c1-2-10(15)12(7-9-14)6-3-4-11-5-8-13/h2,11,13-14H,1,3-9H2 |
InChI Key |
XKBOGDDVHNUOQA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N(CCCNCCO)CCO |
Canonical SMILES |
C=CC(=O)N(CCCNCCO)CCO |
Other CAS RN |
131087-49-5 |
synonyms |
BHAD N,N'-bis(2-hydroxyethyl)-N'-acryloyl-1,3-diaminopropane |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.